2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide
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Overview
Description
2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H6ClFN2O and a molecular weight of 188.59 g/mol . It is known for its unique chemical structure, which includes both chloro and fluoro substituents on a benzene ring, as well as a hydroxybenzenecarboximidamide group. This compound has various applications in scientific research and industry due to its distinctive properties.
Preparation Methods
The synthesis of 2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide involves several steps. One common synthetic route includes the reaction of 2-chloro-6-fluorobenzonitrile with hydroxylamine hydrochloride under specific conditions to yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the conversion. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Scientific Research Applications
2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The hydroxybenzenecarboximidamide group can form hydrogen bonds with biological molecules, affecting their function. The chloro and fluoro substituents can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide can be compared with other similar compounds, such as:
2-chloro-6-fluoro-N-hydroxybenzamide: This compound has a similar structure but lacks the carboximidamide group, which may result in different chemical and biological properties.
2-chloro-6-fluoro-N-methylbenzenecarboximidamide: The presence of a methyl group instead of a hydroxy group can significantly alter the compound’s reactivity and biological activity.
2-chloro-6-fluoro-N’-hydroxybenzamide: This compound is structurally similar but may have different solubility and stability properties due to the absence of the carboximidamide group.
These comparisons highlight the unique features of 2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide, making it a valuable compound for various applications.
Properties
CAS No. |
1643-74-9 |
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Molecular Formula |
C7H6ClFN2O |
Molecular Weight |
188.59 g/mol |
IUPAC Name |
2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6ClFN2O/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H,(H2,10,11) |
InChI Key |
IGJUYVFAGFNDBJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C(=NO)N)F |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C(=N/O)/N)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=NO)N)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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